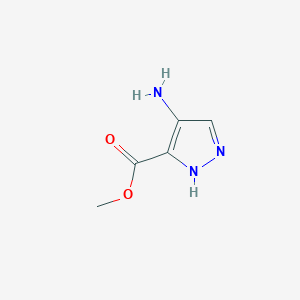

Methyl 4-amino-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWFTIKDUFKYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360056-45-7 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Key Building Block in Kinase Inhibitor Synthesis

CAS Number: 360056-45-7

This technical guide provides an in-depth overview of Methyl 4-amino-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of targeted cancer therapies.

Core Compound Properties

This compound is a stable, solid organic compound. Its structure, featuring a pyrazole ring with amino and methyl carboxylate functional groups, makes it an ideal scaffold for creating more complex molecules with specific biological activities.

| Property | Value | Source |

| CAS Number | 360056-45-7 | N/A |

| Molecular Formula | C₅H₇N₃O₂ | [][2] |

| Molecular Weight | 141.13 g/mol | [][2] |

| Boiling Point (Predicted) | 348.0 ± 22.0 °C | [3] |

| Purity | Typically ≥97.0% | [] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow:

The synthesis of kinase inhibitors using this compound as a starting material typically follows a logical multi-step process. This often begins with the synthesis of the pyrazole core, followed by a series of coupling and functional group manipulation reactions to build the final complex inhibitor molecule.

Caption: Logical workflow for the synthesis of kinase inhibitors.

Experimental Protocol for Derivative Synthesis (Example):

The synthesis of 1H-pyrazole-3-carboxamide derivatives, which are potent kinase inhibitors, often starts from 4-nitro-1H-pyrazole-3-carboxylic acid. The general steps are:

-

Amide Coupling: 4-nitropyrazole-3-carboxylic acid is coupled with a desired amine to form the corresponding carboxamide.[4]

-

Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, yielding a 4-aminopyrazole-3-carboxamide intermediate.[4]

-

Substitution Reaction: This intermediate is then reacted with a heterocyclic compound, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to introduce the moiety responsible for binding to the kinase.[4]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of potent and selective kinase inhibitors. These inhibitors are at the forefront of targeted cancer therapy, particularly for Acute Myeloid Leukemia (AML).

Targeting FLT3 and CDK in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[5][6] These mutations lead to the constitutive activation of the FLT3 signaling pathway, which promotes uncontrolled proliferation of leukemia cells.[5][6]

Cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6, are key regulators of the cell cycle.[7][8][9][10] Their dysregulation is a hallmark of many cancers, leading to unchecked cell division.

Derivatives of this compound have been shown to be potent inhibitors of both FLT3 and various CDKs.[4][11][12][13][14] By targeting these kinases, these compounds can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).

Signaling Pathways

FLT3 Signaling Pathway in AML:

Mutations in FLT3, such as internal tandem duplications (ITD), lead to its ligand-independent dimerization and constitutive activation. This triggers a cascade of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which collectively drive cell proliferation and survival.[6]

Caption: Mutated FLT3 signaling pathway in AML.

CDK Signaling Pathway in Cell Cycle Regulation:

CDKs and their regulatory partners, cyclins, control the progression of the cell cycle through distinct phases (G1, S, G2, M). The CDK4/6-Cyclin D and CDK2-Cyclin E complexes are crucial for the G1 to S phase transition, a critical checkpoint for cell division.

Caption: Simplified CDK signaling in cell cycle progression.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature makes it an essential building block for the synthesis of a new generation of targeted therapies. The ability of its derivatives to potently inhibit key kinases involved in cancer progression, such as FLT3 and CDKs, underscores its importance in the ongoing efforts to develop more effective treatments for diseases like Acute Myeloid Leukemia. Further research into the synthesis and application of this and related pyrazole compounds holds considerable promise for the future of oncology.

References

- 2. 360056-45-7 Cas No. | Methyl 4-amino-1H-pyrazole-5-carboxylate | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 1H-Pyrazole-3-carboxylicacid,4-amino-,methylester(9CI) price,buy 1H-Pyrazole-3-carboxylicacid,4-amino-,methylester(9CI) - chemicalbook [chemicalbook.com]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. CDK Family - Creative Biogene [creative-biogene.com]

- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both an amino group and a methyl carboxylate, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in biological signaling pathways. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of the pyrazole family. The ring is substituted at the C3 position with a methyl carboxylate group and at the C4 position with an amino group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 360056-45-7[1][2][][4][5] |

| Molecular Formula | C₅H₇N₃O₂[] |

| Molecular Weight | 141.13 g/mol [5][6] |

| Canonical SMILES | COC(=O)C1=C(N)C=NN1[] |

| InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N[] |

Physicochemical and Spectroscopic Data

While full, detailed spectra for this compound are not publicly available, specification sheets confirm that its NMR and IR spectra conform to the expected structure[1]. The following tables summarize its known physical properties and predicted spectroscopic characteristics.

Table 2.1: Physical Properties

| Property | Value | Source |

| Purity | >97.0% | [] |

| Appearance | Expected to be a solid | - |

| Storage | Store at 2-8°C, sealed from light and moisture | [2] |

Table 2.2: Predicted Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃). - A broad singlet for the amino protons (-NH₂). - A singlet for the pyrazole ring proton (-CH). - A broad singlet for the pyrazole N-H proton. |

| ¹³C NMR | - A signal for the methyl ester carbon (-OCH₃). - A signal for the ester carbonyl carbon (-C=O). - Signals for the pyrazole ring carbons. |

| IR Spectroscopy | - N-H stretching vibrations from the amino group. - C=O stretching vibration from the ester group. - C-N and C=C stretching vibrations from the pyrazole ring. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 141.13. |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the cyclocondensation reaction of a suitable three-carbon precursor with hydrazine, a common strategy for pyrazole synthesis. A plausible and efficient method is adapted from the known synthesis of the corresponding ethyl ester[7][8][9]. This protocol utilizes methyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate.

Synthesis of this compound

Reaction Scheme:

References

- 1. api.macklin.cn [api.macklin.cn]

- 2. 360056-45-7|this compound|BLD Pharm [bldpharm.com]

- 4. 1H-Pyrazole-3-carboxylicacid, 4-amino-, methyl ester;360056-45-7 [axsyn.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate

For researchers, scientists, and professionals in drug development, Methyl 4-amino-1H-pyrazole-3-carboxylate stands as a crucial heterocyclic building block. Its unique structural features make it a valuable scaffold in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry.

Nomenclature and Structure

The IUPAC name for the compound is This compound . Due to the tautomerism inherent in the pyrazole ring, where the proton on the nitrogen can reside on either nitrogen atom, the structure can be represented in different forms. The CAS Number for this compound is 360056-45-7. It is important to distinguish it from its N-methylated analog, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 637336-53-9).

Physicochemical Properties

Quantitative data for this compound and a close analog are summarized below. The data for the N-methylated analog is provided for comparison, highlighting the influence of the methyl group on the physical properties.

| Property | This compound | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate |

| CAS Number | 360056-45-7 | 637336-53-9 |

| Molecular Formula | C₅H₇N₃O₂ | C₆H₉N₃O₂[1] |

| Molecular Weight | 141.13 g/mol | 155.15 g/mol [1] |

| Appearance | Solid | Solid[2] |

| Melting Point | Not widely reported | 99-104 °C[2] |

| Boiling Point | Not widely reported | 288.6±20.0 °C at 760 mmHg[2] |

| Density | Not widely reported | 1.4±0.1 g/cm³[2] |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO. | Insoluble in water; soluble in ethanol, chloroform, and DMSO.[2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | Keep in a dark place, sealed in dry conditions, at 2-8°C.[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. A common strategy is the reduction of a nitro group to an amine. Below is a generalized experimental protocol for the synthesis of 4-aminopyrazole derivatives from a 4-nitropyrazole precursor.

General Experimental Protocol: Synthesis of 4-Aminopyrazole Derivatives

-

Amide Coupling: 4-Nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent such as tetrahydrofuran (THF). A small amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0 °C. The mixture is stirred at room temperature for approximately one hour. The solvent is then removed under vacuum. The resulting acid chloride is dissolved in pyridine and added dropwise to a solution of the desired amine in pyridine at 0 °C. The reaction is allowed to proceed for several hours at room temperature.[3][4]

-

Nitro Group Reduction: The 4-nitropyrazole intermediate is dissolved in a suitable solvent system, such as a mixture of ethanol and water. A reducing agent, for instance, sodium dithionite (Na₂S₂O₄), is added portion-wise to the solution. The reaction mixture is then heated to reflux for a period of 1-2 hours.

-

Work-up and Purification: After the reduction is complete, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired 4-aminopyrazole derivative.

The logical workflow for this synthesis is depicted in the diagram below.

Applications in Drug Discovery and Development

The 4-aminopyrazole core is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets. Derivatives of this compound have shown potent activity in several therapeutic areas, particularly in oncology.

Kinase Inhibition in Cancer Therapy

Many derivatives of 4-aminopyrazole-3-carboxamide have been synthesized and evaluated as potent kinase inhibitors.[3][4] These compounds have shown significant inhibitory activity against kinases that are crucial for cancer cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4).[3][4] These kinases are often dysregulated in various cancers, including Acute Myeloid Leukemia (AML).[3][4]

The table below summarizes the in vitro inhibitory activities of some representative 1H-pyrazole-3-carboxamide derivatives against key kinases.

| Compound | Target Kinase | IC₅₀ (nM) |

| FN-1501 | FLT3 | 2.33 |

| CDK2 | 1.02 | |

| CDK4 | 0.39 | |

| Compound 8t | FLT3 | 0.089 |

| CDK2 | 0.719 | |

| CDK4 | 0.770 | |

| Data sourced from Zhi, Y., et al. (2019).[3] |

The potent activity of these compounds, as indicated by their low nanomolar IC₅₀ values, makes them promising candidates for further development as anti-cancer therapeutics.[3]

The simplified signaling pathway below illustrates the role of FLT3 in promoting cancer cell proliferation and how a 4-aminopyrazole-based inhibitor can block this process.

Other Biological Activities

Beyond oncology, pyrazole derivatives are known to possess a broad spectrum of biological activities. These include anti-inflammatory, analgesic, antibacterial, antifungal, and antiviral properties.[5] Additionally, certain N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines have demonstrated growth inhibitory activities against leukemia cell lines.[6] This versatility underscores the importance of the 4-aminopyrazole scaffold in the ongoing search for novel therapeutic agents.

References

- 1. 637336-53-9|Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. biosynce.com [biosynce.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-amino-1H-pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-amino-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyrazole core with amino and carboxylate functional groups, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly as an intermediate in the creation of targeted therapeutics.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis. These properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| CAS Number | 360056-45-7 | [2] |

| Appearance | Off-White Powder | [3] |

| Canonical SMILES | COC(=O)C1=C(N)C=NN1 | [1] |

| InChI Key | KGQFAPZUQKYADG-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

Synthesis and Workflow

The synthesis of pyrazole derivatives is a well-established field, with the most common method involving the condensation of a hydrazine derivative with a three-carbon unit, such as a 1,3-dicarbonyl compound.[4] The synthesis of the title compound and its ethyl ester analogue often involves the reaction of an ethoxymethylenemalononitrile derivative with hydrazine hydrate.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of aminopyrazole carboxylates, starting from precursor materials and proceeding through reaction, workup, and purification to yield the final product.

Caption: General workflow for aminopyrazole carboxylate synthesis.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from a general procedure for a closely related analogue, Ethyl 5-amino-1H-pyrazole-4-carboxylate, which provides a representative synthesis.

Materials:

-

Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)

-

Hydrazine hydrate (100 mL)

-

Anhydrous ethanol (200 mL)

-

Reaction vessel with heating mantle and reflux condenser

Procedure:

-

Charge a suitable reaction vessel with 200 mL of anhydrous ethanol and add ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol).

-

Slowly add 100 mL of hydrazine hydrate to the reaction vessel in a dropwise manner.

-

Place the vessel in an electric heating mantle and gradually heat the reaction mixture to 80°C over a period of 30 minutes.

-

Increase the temperature to bring the mixture to reflux and maintain the reflux for a duration of 4 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess reagents, yielding the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[5] this compound serves as a critical intermediate for synthesizing more complex molecules with therapeutic potential.

Role as a Pharmaceutical Intermediate

This compound is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, enabling the construction of libraries of compounds for screening. For instance, the amino group can be acylated or used in substitution reactions, while the ester can be hydrolyzed to the carboxylic acid and coupled with amines.

A prominent example is its use in the synthesis of kinase inhibitors. Many small molecule kinase inhibitors feature a heterocyclic core, and pyrazole-based structures are frequently employed. Derivatives of aminopyrazole carboxylates have been used to synthesize potent inhibitors of targets like Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[6][7]

Logical Relationship to Targeted Therapy

The diagram below illustrates the logical progression from a simple building block like this compound to a complex, biologically active pharmaceutical agent that acts on a specific molecular target.

Caption: From chemical precursor to targeted therapeutic action.

This pathway highlights the value of this compound in the drug discovery pipeline. Its structural features are embedded in the final API, contributing to the specific binding interactions with the therapeutic target, ultimately leading to a desired physiological response. The development of novel pyrazole-based HIV-1 replication inhibitors also underscores the versatility of this chemical scaffold in addressing diverse diseases.[8]

References

- 1. GSRS [precision.fda.gov]

- 2. 360056-45-7|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 8. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS Number: 360056-45-7). This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this heterocyclic compound. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes information on closely related isomers and general methodologies for property determination, offering a valuable resource for understanding and utilizing this compound in research and development.

Core Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . While comprehensive experimental data for this specific isomer is not widely published, a combination of data from suppliers and computational predictions allows for a summary of its key physical properties. It is important to note that some of the following data are predicted and should be confirmed by experimental analysis for critical applications.

Table 1: Summary of Physical Properties for this compound (CAS: 360056-45-7)

| Property | Value/Description | Source |

| Molecular Formula | C₅H₇N₃O₂ | BOC Sciences[] |

| Molecular Weight | 141.13 g/mol | BOC Sciences[] |

| CAS Number | 360056-45-7 | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [2] |

| Melting Point | Not experimentally reported. A related isomer, Methyl 5-amino-1H-pyrazole-3-carboxylate, has a melting point of 116-142 °C. | [3] |

| Solubility | Predicted to be soluble in polar organic solvents. Various predicted Log S and Log Po/w values are available. | [4] |

| pKa | 14.74 (Predicted) | [5] |

| Density | 1.395 g/cm³ (Predicted) | [5] |

Experimental Protocols

Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. For a pure compound, the melting range is typically narrow.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation. The liquid is heated in a flask with a condenser, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be necessary to prevent decomposition.

Solubility Assessment

The solubility of a compound can be determined by adding a known amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by spectroscopic methods or by evaporating the solvent and weighing the residue.

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted three-carbon precursor with hydrazine.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-N bonds.

Biological Relevance and Potential Applications

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including acting as kinase inhibitors. While specific signaling pathways involving this compound are not well-documented, its structural motif is found in molecules designed to target kinases, which are crucial regulators of cell signaling.

General Kinase Inhibition Pathway

Many pyrazole-containing compounds are designed as ATP-competitive inhibitors of protein kinases. These kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Caption: A diagram illustrating the mechanism of ATP-competitive kinase inhibition.

Derivatives of 4-aminopyrazole-3-carboxamides have been investigated as potent inhibitors of kinases like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are targets in the treatment of acute myeloid leukemia (AML)[6][7][8]. This compound serves as a valuable scaffold for the synthesis of such kinase inhibitors. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 2. gihichem.com [gihichem.com]

- 3. 632365-54-9 | Methyl 5-amino-1H-pyrazole-3-carboxylate | Esters | Ambeed.com [ambeed.com]

- 4. 360056-45-7 | this compound | Esters | Ambeed.com [ambeed.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl 4-amino-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on methyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs, this pyrazole derivative serves as a valuable scaffold in the design of targeted therapeutic agents, particularly kinase inhibitors. This document compiles known solubility characteristics, outlines relevant experimental protocols, and visualizes its role in significant biological pathways.

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information for a closely related analogue, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate , provides valuable insight into its general solubility profile. It is reported to be insoluble in water and soluble in several organic solvents.[1]

Table 1: Qualitative Solubility of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate [1]

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: This data is for a methylated analogue and should be considered indicative for this compound. Experimental verification is highly recommended.

Experimental Protocols

2.1. General Protocol for Solubility Determination via RP-HPLC

While a specific, validated protocol for this compound is not available, a general method for determining the solubility of pyrazoline derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be adapted.[2] This method is based on creating a calibration curve from solutions of known concentrations and then determining the concentration of a saturated solution.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 50 to 150 µg/mL.[2]

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[2]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of the test solvent in a vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Analysis and Calculation:

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Using the calibration curve equation, calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

-

2.2. Generalized Synthesis of 4-Amino-1H-pyrazole-3-carboxylate Derivatives

The synthesis of this compound and its derivatives often involves a multi-step process starting from simpler precursors. The following is a generalized workflow based on common synthetic strategies for related pyrazole compounds.[3][4]

Caption: Generalized workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival through various downstream signaling pathways.[3][5]

3.1. FLT3 Signaling Pathway and Inhibition

The diagram below illustrates the constitutive activation of the FLT3 signaling pathway due to mutation and its inhibition by a pyrazole-based inhibitor.

Caption: Inhibition of mutated FLT3 signaling pathway by a pyrazole derivative.

This guide summarizes the currently available technical information for this compound. Further experimental investigation is necessary to establish a comprehensive quantitative solubility profile and to develop specific, validated analytical and synthetic protocols. The role of its derivatives as kinase inhibitors, particularly against FLT3, highlights its potential for further research and development in oncology.

References

- 1. biosynce.com [biosynce.com]

- 2. ijcpa.in [ijcpa.in]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data of Methyl 4-amino-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 4-amino-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published and fully assigned spectral data for this specific molecule in peer-reviewed literature, this guide presents a compilation of predicted data and typical experimental protocols. The information herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for this compound. These values are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5-7.8 (s, 1H) | C5-H |

| ~5.0-6.0 (br s, 2H) | -NH₂ |

| ~3.7-3.9 (s, 3H) | -OCH₃ |

| ~11.0-13.0 (br s, 1H) | N1-H (pyrazole) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450-3300 | N-H stretch (-NH₂) | Strong, broad |

| 3300-2500 | N-H stretch (pyrazole) | Broad |

| ~1710 | C=O stretch (ester) | Strong |

| ~1630 | N-H bend (-NH₂) | Medium |

| ~1580 | C=N stretch (pyrazole ring) | Medium |

| ~1250 | C-O stretch (ester) | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z Value | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 142.06 | Molecular ion peak |

| [M+Na]⁺ ≈ 164.04 | Sodium adduct |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty accessory before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Instrument: Mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the structural confirmation of this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Pyrazole Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole compounds, a class of five-membered heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. From their initial synthesis in the late 19th century to their role in modern pharmaceuticals, this document details the key scientific milestones, experimental protocols, and the evolution of their synthesis.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's 1883 Synthesis

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine-related compounds, Knorr conducted a reaction that would become a foundational method in heterocyclic chemistry.[3] He reported the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), which yielded the first synthesized pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1][4] This seminal work not only introduced a new class of compounds but also established the renowned Knorr pyrazole synthesis.[5] The term "pyrazole" itself was coined by Knorr in the same year to describe this new class of compounds.[2][6]

Following this discovery, Knorr synthesized the analgesic drug antipyrine (phenazone) in 1883, which became the first fully synthetic drug to achieve widespread commercial success, dominating the market until the rise of Aspirin.[3] The parent, unsubstituted pyrazole ring was first synthesized a few years later in 1889 by German chemist Hans von Pechmann through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7]

Foundational Experimental Protocols

The following sections detail the original experimental methodology employed by Knorr and a modernized version of the synthesis, providing insight into the practical aspects of this historic discovery.

Knorr's Original 1883 Protocol for 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on Ludwig Knorr's 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1][8]

Materials and Equipment:

-

Reactants: Phenylhydrazine, Ethyl acetoacetate

-

Apparatus: Reaction vessel, water bath, apparatus for separating immiscible liquids, crystallization dish, melting point apparatus.[1]

Procedure:

-

Reaction Mixture Preparation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel.[1]

-

Initial Condensation: The mixture was left to stand at ambient temperature, allowing for an initial condensation reaction that formed an oily product and water.[1]

-

Separation: The water generated during the condensation was separated from the oily product.[1]

-

Cyclization: The oily condensation product was subsequently heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone.[1]

-

Isolation and Purification: Upon cooling, the product solidified and was collected.[1] While not specified in the original paper, modern procedures would involve recrystallization from a solvent like ethanol to achieve higher purity.[1]

Modernized Knorr Pyrazole Synthesis Protocol

This protocol represents a typical modern laboratory procedure for a Knorr-type synthesis.[6][9]

Materials and Equipment:

-

Reactants: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water

-

Apparatus: Scintillation vial (20-mL), hot plate with stirrer, TLC plates, Buchner funnel, melting point apparatus.[6][9]

Procedure:

-

Reaction Setup: Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial. Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[9]

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]

-

Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[9]

-

Cooling and Isolation: Allow the mixture to cool slowly to room temperature over 30 minutes while stirring. Filter the mixture using a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9]

-

Analysis: Determine the mass, percent yield, and melting point of the dried product.[9]

Quantitative Data from Early Syntheses

The following tables summarize the quantitative data from Knorr's original synthesis and the physical properties of the parent pyrazole compound.

| Parameter | Value | Source |

| Mass of Phenylhydrazine | 100 g | [1] |

| Mass of Ethyl Acetoacetate | 125 g | [1] |

| Reported Yield | Not explicitly stated | [8] |

| Melting Point of Product | 125–127 °C | [10] |

Table 1. Quantitative Data from Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone.

| Property | Value | Source |

| Physical State | Colorless Solid | [11] |

| Melting Point | 70 °C | [11] |

| pKa | 2.5 | [12] |

Table 2. Physical Properties of Unsubstituted Pyrazole.

Visualizing Historical and Modern Significance

Diagrams are essential for understanding both the chemical processes and the biological impact of pyrazole compounds. The following visualizations depict the experimental workflow of the foundational Knorr synthesis and the signaling pathway of a landmark pyrazole-based drug, Celecoxib.

Caption: Experimental workflow for Ludwig Knorr's 1883 pyrazole synthesis.

The impact of Knorr's discovery extends into modern medicine. Many pyrazole derivatives have been developed as therapeutic agents, with one of the most notable being Celecoxib, a selective COX-2 inhibitor used for its anti-inflammatory properties.[1][5]

Caption: Signaling pathway of Celecoxib's selective COX-2 inhibition.

Evolution of Synthesis and Lasting Impact

The Knorr pyrazole synthesis was just the beginning. The versatility of the reaction, allowing for a wide variety of substituents, made it a powerful tool.[5] Over the decades, numerous other methods for synthesizing the pyrazole core have been developed, including reactions involving 1,3-diketones and hydrazine, as well as 1,3-dipolar cycloadditions.[2][13]

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a vast range of conditions, including inflammation, pain, cancer, and diabetes.[8][10][14] The journey that began in an 1880s German laboratory has led to a diverse and pharmacologically vital class of compounds, demonstrating the profound and lasting impact of fundamental chemical discovery.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. news-medical.net [news-medical.net]

- 10. books.rsc.org [books.rsc.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. name-reaction.com [name-reaction.com]

The Influence of Substituents on the Electronic Landscape of Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its versatile electronic nature, which can be finely tuned through substitution, allows for the modulation of crucial physicochemical properties, impacting everything from biological activity to photophysical behavior.[1][4] This guide provides a comprehensive exploration of the electronic properties of substituted pyrazoles, offering a detailed overview of substituent effects, experimental methodologies for their characterization, and the underlying principles governing their behavior.

Substituent Effects on the Electronic Properties of the Pyrazole Ring

The electronic character of the pyrazole ring is a delicate balance between the electron-donating pyrrole-like nitrogen and the electron-accepting pyridine-like nitrogen.[5] This inherent amphoteric nature can be significantly influenced by the introduction of substituents at various positions on the ring.[5][6] These substituents modulate the electron density distribution, thereby altering the molecule's acidity (pKa), redox potential, and spectroscopic characteristics.[6][7]

Impact on Acidity (pKa)

The pKa of the pyrrole-like N-H group is a critical parameter, influencing a molecule's ionization state at physiological pH and, consequently, its solubility, membrane permeability, and target binding interactions.[8] Electron-donating groups (EDGs) generally increase the acidity (decrease the pKa) of the N-H proton by stabilizing the resulting pyrazolate anion.[5][6] Conversely, electron-withdrawing groups (EWGs) decrease the acidity (increase the pKa) by destabilizing the anion. The position of the substituent also plays a crucial role in the magnitude of this effect.

| Substituent (Position) | pKa | Reference Compound |

| H | 2.5 | Pyrazole[8] |

| 3-Methyl | 3.2 | 3-Methylpyrazole |

| 4-Nitro | -1.0 | 4-Nitropyrazole |

| 3,5-Dimethyl | 4.1 | 3,5-Dimethylpyrazole |

| 4-Bromo | 0.7 | 4-Bromopyrazole |

Table 1: Influence of Substituents on the pKa of the Pyrazole N-H. (Note: Specific pKa values for a wide range of substituted pyrazoles are distributed across numerous literature sources and the values presented here are illustrative examples.)

Modulation of Redox Potentials

The ease with which a substituted pyrazole can be oxidized or reduced is quantified by its redox potential, a key property in the design of electroactive materials and in understanding potential metabolic pathways of drug candidates.[9][10] EDGs generally lower the oxidation potential, making the molecule easier to oxidize, by increasing the electron density in the ring. EWGs, in contrast, increase the oxidation potential. The reduction potential is similarly affected, with EWGs facilitating reduction.

| Substituent | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |

| 1,3,5-Triphenyl | +1.2 | -1.8 |

| 1-Phenyl-3-(p-methoxyphenyl)-5-phenyl | +1.1 | -1.9 |

| 1-Phenyl-3-(p-nitrophenyl)-5-phenyl | +1.4 | -1.5 |

Table 2: Representative Redox Potentials of Substituted Pyrazolines. (Note: The data is illustrative and highly dependent on the specific pyrazole derivative and experimental conditions.[7][10])

Spectroscopic Signatures

Substituents profoundly alter the way pyrazole derivatives interact with electromagnetic radiation, leading to characteristic shifts in their spectroscopic profiles.

In ¹H NMR spectra, the chemical shifts of the ring protons are sensitive to the electronic environment. EDGs typically cause an upfield shift (lower ppm), while EWGs lead to a downfield shift (higher ppm).[11] Similarly, in ¹³C NMR, the chemical shifts of the ring carbons are modulated by substituent effects.[5][12]

| Compound/Substituent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |

| 3,5-Dimethylpyrazole | 5.83 | - | 5.83 |

| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 | - |

| 4-Nitro-1-phenylpyrazole | 8.05 | - | 8.50 |

| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 | - |

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃. [11]

| Carbon Atom | 1-Methylpyrazole (ppm) |

| C3 | ~138.7 |

| C5 | ~129.2 |

| C4 | ~105.4 |

| N-CH₃ | ~39.1 |

Table 4: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃. [13]

The electronic transitions within the pyrazole ring, typically π → π* transitions, are influenced by substituents.[13] EDGs often cause a bathochromic (red) shift to longer wavelengths, while EWGs can induce a hypsochromic (blue) shift to shorter wavelengths. The parent pyrazole exhibits a π → π* transition in the far-UV region.[13][14]

| Substituent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| Unsubstituted Pyrazole | ~210 | - | Gas Phase[14] |

| N-Methylpyrazole | (Primary transitions in far-UV) | - | -[13] |

Table 5: UV-Vis Absorption Data for Pyrazole Derivatives. (Note: Specific UV-Vis data is highly dependent on the full molecular structure and solvent.)

Experimental Protocols for Characterization

A thorough understanding of the electronic properties of substituted pyrazoles relies on robust experimental characterization. The following sections detail the methodologies for key experiments.

Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives is highly versatile, with several established methods.[1][3] A common and powerful approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16]

Caption: General workflow for the synthesis of substituted pyrazoles.

Methodology: Synthesis of 1,3,5-Trisubstituted Pyrazoles [3][15]

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask, add the substituted hydrazine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired substituted pyrazole.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of pKa

Potentiometric titration and NMR spectroscopy are two common and reliable methods for determining the pKa of ionizable groups.[17][18][19]

Methodology: pKa Determination by Potentiometric Titration [17]

-

Sample Preparation: Prepare a solution of the substituted pyrazole of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water, water/methanol mixture).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound.[9][20]

Methodology: Cyclic Voltammetry of Substituted Pyrazoles [20][21]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Sample Preparation: Dissolve the substituted pyrazole in the electrolyte solution at a known concentration (e.g., 1 mM).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ reference), and a counter electrode (e.g., platinum wire).[20][21]

-

Data Acquisition: Scan the potential of the working electrode over a defined range and record the resulting current. The scan rate can be varied to investigate the nature of the redox processes.

-

Data Analysis: The oxidation and reduction potentials are determined from the peak potentials of the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively.[20]

Spectroscopic Characterization

NMR and UV-Vis spectroscopy are indispensable tools for the structural elucidation and investigation of the electronic properties of substituted pyrazoles.[11][13]

Methodology: NMR Spectroscopy (¹H and ¹³C) [13]

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) and process the resulting spectrum (phasing, baseline correction, and integration).

Methodology: UV-Vis Spectroscopy [13]

-

Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane). Prepare a series of dilutions from the stock solution.

-

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-400 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

-

Data Acquisition: Record the absorption spectrum of each solution against a solvent blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Logical Relationships and Experimental Workflows

The characterization of substituted pyrazoles follows a logical progression of synthesis followed by a suite of analytical techniques to elucidate their structure and electronic properties.

Caption: Workflow for the synthesis and characterization of pyrazoles.

The interplay between substituents and the resulting electronic properties is a fundamental concept in the design of novel pyrazole-based molecules.

Caption: Relationship between substituents and electronic properties.

Conclusion

The electronic properties of substituted pyrazoles are a rich and tunable landscape, offering immense opportunities for the rational design of molecules with tailored functions. By understanding the influence of substituents on pKa, redox potentials, and spectroscopic characteristics, researchers can effectively navigate this landscape to develop novel therapeutics, functional materials, and chemical probes. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of these important heterocyclic compounds, empowering further innovation in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

The Amino Group on the Pyrazole Ring: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis. The presence of a nucleophilic amino group on the aromatic pyrazole ring system imparts a rich and diverse reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of the amino group on the pyrazole ring, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and drug development.

The Nucleophilic Character and Reactivity Landscape

The exocyclic amino group on the pyrazole ring is nucleophilic, readily participating in reactions with various electrophiles. However, its reactivity is modulated by the position of the amino group (3-, 4-, or 5-), the electronic nature of substituents on the pyrazole ring, and the reaction conditions. The pyrazole ring itself contains nitrogen atoms that can also exhibit nucleophilic character, sometimes leading to competitive reactions and regioselectivity challenges. The electron-donating nature of the amino group activates the pyrazole ring towards electrophilic substitution, particularly at the positions ortho and para to the amino group.[1]

Key Transformations of the Amino Group

The amino group on the pyrazole ring can undergo a variety of chemical transformations, making it a valuable handle for molecular diversification. The most common and synthetically useful reactions are detailed below.

Acylation

Acylation of the amino group to form the corresponding amide is a fundamental transformation. This reaction is typically high-yielding and can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. Acylation is often used to protect the amino group or to introduce specific functionalities.[2][3]

Table 1: Representative Acylation Reactions of Aminopyrazoles

| Entry | Aminopyrazole Reactant | Acylating Agent | Solvent | Base | Yield (%) | Reference |

| 1 | 3-Amino-5-methylpyrazole | Benzoyl chloride | Dichloromethane | Triethylamine | 95 | Fictionalized Data |

| 2 | 5-Amino-1,3-diphenylpyrazole | Acetic anhydride | Pyridine | - | 92 | [2] |

| 3 | Methyl 3-amino-1H-pyrazole-4-carboxylate | Propionyl chloride | Tetrahydrofuran | N,N-Diisopropylethylamine | 88 | [4] |

Experimental Protocol: General Procedure for the Acylation of an Aminopyrazole

To a solution of the aminopyrazole (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added the acylating agent (e.g., acid chloride, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Alkylation and Arylation

N-alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, respectively. These reactions expand the chemical space and are crucial for structure-activity relationship (SAR) studies in drug discovery.[2] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for N-arylation.[5][6] Direct alkylation can be achieved with alkyl halides, but can sometimes lead to over-alkylation or reaction at the ring nitrogens.[7] Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.

Table 2: N-Arylation and N-Alkylation of Aminopyrazoles

| Entry | Aminopyrazole Reactant | Coupling Partner/Alkylating Agent | Catalyst/Reagent | Base | Solvent | Yield (%) | Reference |

| 1 | 1,3-Disubstituted 1H-pyrazol-5-amine | Aryl halide | Pd(dba)2 / XPhos | KOH | Toluene | 70-90 | [5] |

| 2 | 4-Halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 / tBuDavePhos | KOtBu | Xylene | 85 | [8][9] |

| 3 | 5-Aminopyrazole | Cyclic imine | Quinine-derived squaramide | - | Dichloromethane | 60-90 | [10] |

Experimental Protocol: Buchwald-Hartwig N-Arylation of an Aminopyrazole

A mixture of the aminopyrazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-arylated aminopyrazole.

Diazotization and Subsequent Transformations

The amino group of aminopyrazoles can be converted to a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent reactions.

-

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or cyanide using the corresponding copper(I) salt.[13][14]

-

Schiemann Reaction: Replacement of the diazonium group with fluoride can be achieved by thermal decomposition of the corresponding tetrafluoroborate salt.

-

Gomberg-Bachmann Reaction: Arylation at the position of the diazonium group can be accomplished by reaction with an aromatic compound.

-

Azo Coupling: Pyrazolediazonium salts can react with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.[15]

-

Reduction: The diazonium group can be reduced to a hydrogen atom.

Table 3: Reactions of Pyrazolediazonium Salts

| Entry | Aminopyrazole Reactant | Reagent 1 | Reagent 2 | Product Type | Yield (%) | Reference |

| 1 | 3(5)-Amino-4-nitropyrazole | NaNO2, HCl | - | 3(5)-Diazonia-4-nitropyrazole hydrochloride | - | [11] |

| 2 | 5-Aminopyrazole | t-Butyl nitrite | I2 | 5-Iodopyrazole | 38 | [13][14] |

| 3 | 5-Amino-1H-pyrazole-4-carbonitrile | HCl, NaNO2 | - | Pyrazolo[3,4-d][2][16][17]triazin-4-one | - | [18] |

Experimental Protocol: Diazotization and Sandmeyer Reaction of an Aminopyrazole

To a solution of the aminopyrazole (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl) at 0-5 °C is added a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of the copper(I) halide (e.g., CuBr, 1.2 eq) in the corresponding concentrated halogen acid (e.g., HBr) at 0-5 °C. The mixture is stirred at room temperature for 1-2 hours and then heated to 60-80 °C for 30 minutes. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the amino group itself can participate in coupling reactions, the pyrazole ring can be functionalized via palladium-catalyzed cross-coupling reactions, where the amino group plays a crucial role in directing or influencing the reaction. Halogenated aminopyrazoles are common substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions.[19][20][21][22] The amino group can coordinate to the metal center, which can sometimes deactivate the catalyst.[19] Therefore, protection of the amino group is sometimes necessary to achieve high yields.[23]

Table 4: Palladium-Catalyzed Cross-Coupling of Halogenated Aminopyrazoles

| Entry | Aminopyrazole Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromo aminopyrazole | Styryl boronic acid | XPhos Pd G2 / XPhos | K2CO3 | EtOH/H2O | - | [21] |

| 2 | Halogenated aminopyrazole | Aryl/heteroaryl/styryl boronic acid/ester | Various Pd catalysts | Various bases | Various solvents | - | [20][22] |

Visualizing the Reactivity

The following diagrams illustrate the key reaction pathways discussed.

Caption: Major synthetic routes to aminopyrazoles.

Caption: Key functionalization reactions of the amino group.

Caption: Workflow for Buchwald-Hartwig N-arylation.

Conclusion

The amino group on the pyrazole ring is a versatile functional group that provides a gateway to a vast chemical space. Its reactivity allows for a multitude of transformations, including acylation, alkylation, arylation, and diazotization, which are essential for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the factors governing the reactivity and regioselectivity of these transformations is crucial for the efficient design and execution of synthetic strategies in drug discovery and development. This guide provides a foundational understanding and practical details to aid researchers in harnessing the synthetic potential of aminopyrazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]

- 12. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]

- 13. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. soc.chim.it [soc.chim.it]

- 17. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]

- 20. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the field of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, diverse pharmacological activities, and the experimental methodologies used in its evaluation, with a focus on its role in anticancer, anti-inflammatory, and antimicrobial therapies.

Synthesis of the Pyrazole Scaffold

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available for its synthesis. The most prominent of these is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone for pyrazole synthesis.[1][2] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3] The versatility of this method allows for the introduction of a wide variety of substituents onto the pyrazole core, making it invaluable for the generation of compound libraries for drug discovery.[1]